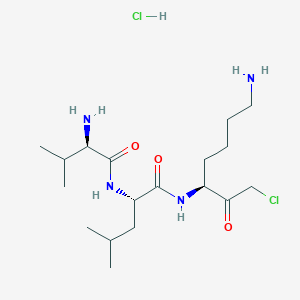
H-D-Val-Leu-Lys-CH2Cl.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-D-Val-Leu-Lys-CH2Cl.HCl is a synthetic peptide derivative. It is composed of three amino acids: valine, leucine, and lysine, with a chloromethyl group attached to the lysine residue. This compound is often used in biochemical research due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Leu-Lys-CH2Cl.HCl typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, leucine and lysine, are added sequentially through coupling reactions. The chloromethyl group is introduced by reacting the lysine residue with chloromethyl methyl ether under acidic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency.
化学反应分析
Types of Reactions
H-D-Val-Leu-Lys-CH2Cl.HCl: undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new bonds with nucleophiles such as amines and thiols.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. Reactions are conducted at elevated temperatures to accelerate the process.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields a substituted amine derivative.
Hydrolysis: The major products are the free amino acids valine, leucine, and lysine.
科学研究应用
H-D-Val-Leu-Lys-CH2Cl.HCl: has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Chemistry: Employed in the synthesis of complex peptides and proteins for structural and functional studies.
Industry: Utilized in the production of peptide-based materials and coatings.
作用机制
The mechanism of action of H-D-Val-Leu-Lys-CH2Cl.HCl involves its interaction with enzymes and other biomolecules. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This property is exploited in enzyme inhibition studies and the development of enzyme inhibitors.
相似化合物的比较
H-D-Val-Leu-Lys-CH2Cl.HCl: is unique due to the presence of the chloromethyl group, which imparts distinct reactivity. Similar compounds include:
H-D-Val-Leu-Lys-pNA: A peptide substrate used in chromogenic assays.
H-D-Val-Leu-Lys-AMC: A fluorogenic substrate for protease activity assays.
H-D-Val-Leu-Lys-CH2Br: A bromomethyl derivative with similar reactivity but different chemical properties.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the versatility and specificity of This compound in research and industrial contexts.
属性
分子式 |
C18H36Cl2N4O3 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C18H35ClN4O3.ClH/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20;/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26);1H/t13-,14-,16+;/m0./s1 |
InChI 键 |
MLRAOFPMGDWEGF-ZPQOTBKHSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N.Cl |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)
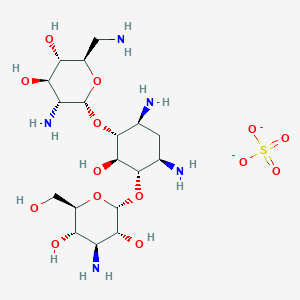

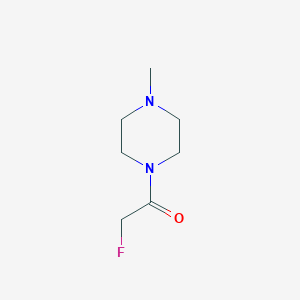
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)
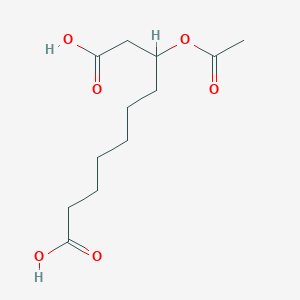
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)
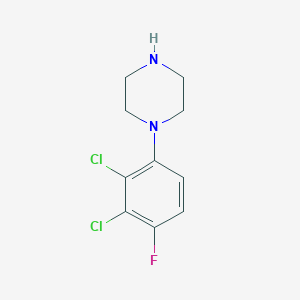




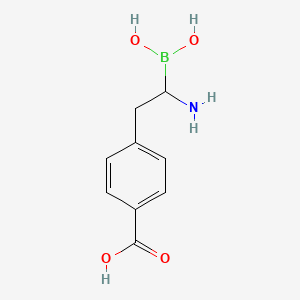
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
